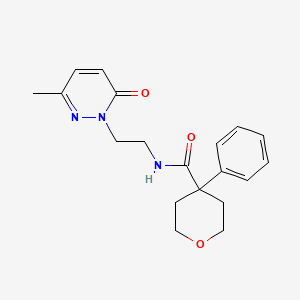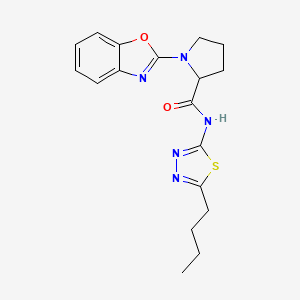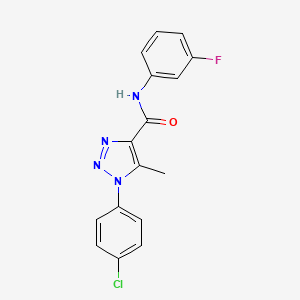
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry. This compound is distinguished by its unique structure, which encompasses a pyridazinone ring, a phenyl group, and a tetrahydropyran moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves several steps:
Starting Materials: : The synthesis begins with commercially available compounds such as 3-methylpyridazin-6-one, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, and ethylenediamine.
Step-by-Step Synthesis
The first step involves the acylation of 3-methylpyridazin-6-one with an acyl chloride derivative to form an intermediate compound.
The intermediate undergoes a condensation reaction with ethylenediamine under mild heating to yield a product with an ethylenediamine linkage.
The final step includes coupling this intermediate with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, employing carbodiimide chemistry to form the desired compound.
Industrial Production Methods
The industrial production of this compound may involve similar synthetic steps but optimized for scalability. Techniques such as continuous flow synthesis and the use of catalytic agents to accelerate reaction rates are common in industrial settings. These methods ensure higher yields, purity, and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is known to undergo various chemical reactions:
Oxidation: : The compound can be oxidized under controlled conditions to introduce hydroxyl groups or convert the pyridazinone ring into more oxidized forms.
Reduction: : Reduction reactions, typically using hydride donors, can modify the ketone group on the pyridazinone ring to form alcohol derivatives.
Substitution: : Halogenation and alkylation reactions can introduce different substituents onto the aromatic ring or the pyridazinone moiety, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Halogenation can be achieved using halogenating agents like bromine (Br2) or iodine (I2), while alkylation often employs alkyl halides under basic conditions.
Major Products Formed
The reaction outcomes depend on the specific conditions and reagents used. For instance:
Oxidation may yield hydroxypyridazinone derivatives.
Reduction can lead to 3-methyl-6-hydroxy-1(6H)-pyridazinyl ethyl-4-phenyltetrahydro-2H-pyran-4-carboxamide.
Substitution reactions result in various halogenated or alkylated analogs of the original compound.
Aplicaciones Científicas De Investigación
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has wide-ranging applications across different scientific fields:
Chemistry
Catalysis: : Used as a ligand in catalytic systems due to its unique electronic properties.
Material Science: : Plays a role in the design of advanced materials with specific electronic and optical properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Protein Binding Studies: : Used in research focusing on protein-ligand interactions.
Medicine
Pharmaceutical Development: : Explored as a lead compound for the development of drugs targeting specific diseases.
Diagnostic Agents: : Utilized in the creation of diagnostic tools for various medical conditions.
Industry
Polymer Chemistry: : Contributes to the synthesis of specialized polymers with tailored characteristics.
Agriculture: : Investigated for its potential use in agrochemicals to enhance crop protection.
Mecanismo De Acción
The mechanism by which N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its effects involves several pathways:
Molecular Targets: : The compound interacts with specific enzymes or receptors in biological systems, modifying their activity.
Pathways Involved: : It influences metabolic pathways by binding to key enzymes, altering their conformation and activity, leading to the desired therapeutic or biochemical effect.
Comparación Con Compuestos Similares
Comparing N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide with similar compounds highlights its unique properties:
Structural Analogs: : Compounds such as this compound’s analogs include derivatives of pyridazinone and tetrahydropyran.
Uniqueness: : Its distinct combination of a pyridazinone ring with a phenyl-tetrahydropyran structure sets it apart from other compounds, offering unique reactivity and interaction profiles.
List of Similar Compounds
3-methyl-6-oxopyridazin-1(6H)-yl ethyl-pyran derivatives
Phenyl-tetrahydropyran carboxamides
Pyridazinone-based ligands
This compound stands as a remarkable compound with diverse applications and significant potential for future research and development across various scientific disciplines.
Propiedades
IUPAC Name |
N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-15-7-8-17(23)22(21-15)12-11-20-18(24)19(9-13-25-14-10-19)16-5-3-2-4-6-16/h2-8H,9-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQVBBHZXRLPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2755968.png)
![N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2755969.png)
![1-[1-(Fluoromethyl)cyclopropyl]ethanone](/img/structure/B2755970.png)

![2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2755973.png)



![3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2755981.png)
![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2755982.png)
![3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2755984.png)

